molecular formula C5H13NO B1330412 Ethanol, 2-(ethylmethylamino)- CAS No. 2893-43-8

Ethanol, 2-(ethylmethylamino)-

Cat. No.: B1330412
CAS No.: 2893-43-8
M. Wt: 103.16 g/mol
InChI Key: UWKDZWSATBBGBN-UHFFFAOYSA-N
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Description

Ethanol, 2-(ethylmethylamino)-, also known as 2-(ethylmethylamino)ethanol, is a compound with the molecular formula C5H13NO and a molecular weight of 103.16 g/mol. This compound has garnered significant attention in scientific research due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethanol, 2-(ethylmethylamino)- typically involves the reaction of ethylamine with methylamine under controlled conditions. The process can be summarized as follows:

    Condensation Reaction: Ethylamine reacts with methylamine to form N-ethyl-N-methylamine.

    Hydroxylation: The resulting N-ethyl-N-methylamine undergoes hydroxylation to produce ethanol, 2-(ethylmethylamino)-.

Industrial Production Methods

Industrial production of ethanol, 2-(ethylmethylamino)- follows similar synthetic routes but on a larger scale. The process involves:

    Raw Material Preparation: Ethylamine and methylamine are prepared and purified.

    Reaction Setup: The reaction is carried out in large reactors under controlled temperature and pressure conditions.

    Purification: The product is purified using distillation and other separation techniques to obtain high-purity ethanol, 2-(ethylmethylamino)-.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(ethylmethylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.

Major Products

    Oxidation: Produces aldehydes or ketones.

    Reduction: Yields primary or secondary amines.

    Substitution: Forms various substituted ethanol derivatives.

Scientific Research Applications

Ethanol, 2-(ethylmethylamino)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of surfactants, detergents, and lubricants.

Mechanism of Action

The mechanism of action of ethanol, 2-(ethylmethylamino)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including those involved in neurotransmission and metabolic processes

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)ethanol: Similar structure but with a methyl group instead of an ethyl group.

    2-(Ethylamino)ethanol: Similar structure but with an ethyl group instead of a methyl group.

    2-(Dimethylamino)ethanol: Contains two methyl groups instead of one ethyl and one methyl group

Uniqueness

Ethanol, 2-(ethylmethylamino)- is unique due to its specific combination of ethyl and methyl groups, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

IUPAC Name

2-[ethyl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-6(2)4-5-7/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKDZWSATBBGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183131
Record name Ethanol, 2-(ethylmethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2893-43-8
Record name N-Ethyl-N-methylethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2893-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(ethylmethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(ethylmethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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